N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine
Description
Properties
CAS No. |
6590-54-1 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C15H18N2O3/c1-18-12-8-11(9-13(19-2)15(12)20-3)10-17-14-6-4-5-7-16-14/h4-9H,10H2,1-3H3,(H,16,17) |
InChI Key |
IRTIVZTUONVXHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
Reductive amination represents the most widely documented approach for synthesizing N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine. This one-pot method involves the condensation of pyridin-2-amine (1 ) with 3,4,5-trimethoxybenzaldehyde (2 ) to form an imine intermediate, followed by in situ reduction to the secondary amine (Figure 1). The reaction typically employs sodium cyanoborohydride (NaBHCN) as a selective reducing agent in methanol or acetic acid under ambient conditions.
Figure 1: Reductive amination pathway for this compound.
The choice of solvent significantly impacts reaction efficiency. Methanol facilitates protonation of the imine intermediate, enhancing reducibility, while acetic acid accelerates imine formation through acid catalysis. For instance, Kisliuk et al. reported a 92% yield when using NaBHCN in methanol at room temperature for 12 hours. In contrast, reactions in tetrahydrofuran (THF) or dichloromethane (DCM) resulted in incomplete conversion (<60%), emphasizing the importance of protic solvents.
Catalytic Hydrogenation as an Alternative
Catalytic hydrogenation offers a greener alternative to borohydride-based reductions. Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under hydrogen gas (H) effectively reduces the imine intermediate. Queener et al. demonstrated this approach using Ra-Ni in acetic acid at 50°C, achieving an 85% yield after 6 hours. However, this method requires specialized equipment for H handling and poses safety risks compared to NaBHCN.
Optimization of Reductive Amination
Solvent Screening and Reaction Kinetics
A systematic evaluation of solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol | 32.7 | 92 | 12 |
| Acetic Acid | 6.2 | 88 | 8 |
| THF | 7.6 | 58 | 24 |
| DCM | 8.9 | 42 | 24 |
Acetic acid shortened reaction times due to its dual role as a solvent and acid catalyst, though methanol provided marginally higher yields. Prolonged exposure (>24 hours) in aprotic solvents led to side products, including over-alkylated species and Schiff base oligomers.
Reducing Agent Comparison
Sodium cyanoborohydride outperformed other reductants in selectivity and efficiency:
| Reducing Agent | Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| NaBHCN | Methanol | 92 | <5% |
| NaBH | Methanol | 35 | 40% over-alkylation |
| Ra-Ni/H | Acetic Acid | 85 | 10% dehalogenation |
NaBH proved unsuitable due to its propensity to reduce aldehydes to alcohols, while Ra-Ni caused partial demethoxylation of the trimethoxyphenyl group in extended reactions.
Alternative Synthetic Routes
Alkylation of Pyridin-2-amine
Although less common, alkylation of pyridin-2-amine with 3,4,5-trimethoxybenzyl bromide (3 ) represents a viable two-step synthesis (Scheme 2). The benzyl bromide is prepared via Appel reaction (triphenylphosphine/CBr) from 3,4,5-trimethoxybenzyl alcohol, followed by nucleophilic substitution with pyridin-2-amine in dimethylformamide (DMF) at 80°C. This method yielded 75% of the target compound but required rigorous exclusion of moisture to prevent hydrolysis of the benzyl bromide.
Scheme 2: Alkylation pathway for this compound.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in ethanol with NaBHCN accelerated the reductive amination, achieving 89% yield. This approach reduced reaction times by 75% compared to conventional heating, though scalability remains a challenge due to equipment limitations.
Purification and Characterization
Chemical Reactions Analysis
Functional Group Analysis and Reactivity
The compound’s structure includes:
-
Primary amine group (pyridin-2-amine)
-
Methylene bridge linking the pyridine to the trimethoxyphenyl group
-
Trimethoxyphenyl moiety (3,4,5-trimethoxyphenyl) with three electron-donating methoxy groups
These groups influence reactivity:
-
The amine group enables nucleophilic substitution and condensation reactions.
-
The trimethoxyphenyl group directs electrophilic substitution due to its electron-donating methoxy substituents.
-
The methylene bridge may participate in cyclization or alkylation reactions.
Nucleophilic Substitution Reactions
The primary amine group reacts with electrophiles such as alkyl halides or acylating agents:
-
Example : Reaction with methyl iodide to form quaternary ammonium salts.
-
Mechanism : The lone pair on the amine nitrogen attacks electrophilic centers, forming covalent bonds.
Electrophilic Substitution Reactions
The trimethoxyphenyl group undergoes electrophilic substitution due to the activating effects of methoxy groups:
-
Positions : Substitution occurs at positions ortho or para to the methoxy groups.
-
Reagents : Nitration, bromination, or Friedel-Crafts acylation.
-
Influence : The electron-donating methoxy groups enhance reactivity compared to unsubstituted phenyl rings.
Demethylation Reactions
The methoxy groups on the trimethoxyphenyl moiety can be demethylated under acidic or reducing conditions:
-
Conditions : Treatment with HBr in acetic acid or LiAlH4.
-
Outcome : Generates hydroxyl groups, altering the compound’s electronic properties.
Condensation Reactions
The amine group participates in condensation reactions with carbonyl compounds:
-
Example : Reaction with ketones or aldehydes to form imines (Schiff bases).
-
Conditions : Acidic or basic catalysts (e.g., pyrrolidine) and heat .
Cyclization Reactions
The methylene bridge can facilitate cyclization under specific conditions:
-
Mechanism : Intramolecular attack of the amine on a carbonyl or electrophilic group.
-
Outcome : Formation of fused heterocycles (e.g., pyrrolo[2,3-d]pyrimidines).
Quaternization Reactions
The primary amine can undergo quaternization with alkylating agents:
-
Reagents : Methyl iodide, dimethyl sulfate.
-
Product : Quaternary ammonium salts (e.g., hydrochloride derivatives) .
Synthetic Methodologies
Mechanistic Insights
-
Electron Effects : The trimethoxyphenyl group’s methoxy substituents enhance nucleophilicity at the amine and direct electrophilic substitution.
-
Reaction Pathways :
-
Nucleophilic Substitution : Stepwise attack by the amine nitrogen on electrophiles.
-
Electrophilic Substitution : Activated positions on the trimethoxyphenyl group react with electrophiles via resonance.
-
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of pyridin-2-amines exhibit significant antitumor activity. For instance, compounds structurally related to N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine have shown cytotoxic effects against various human tumor cell lines, including A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, effectively disrupting the mitotic spindle formation during cell division .
Anti-inflammatory Effects
The anti-inflammatory properties of pyridine derivatives have been investigated extensively. Compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies indicated that certain derivatives significantly reduced the production of pro-inflammatory cytokines and enzymes .
Neuroprotective Properties
Emerging research suggests that pyridine derivatives might possess neuroprotective effects. They have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways involved in oxidative stress and neuronal apoptosis .
Therapeutic Potential
The therapeutic potential of this compound extends beyond cancer and inflammation:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound in developing new antibiotics .
Cardiovascular Applications
Research into the cardiovascular effects of pyridine derivatives suggests they may help in managing hypertension and other cardiovascular disorders by acting as vasodilators or by inhibiting pathways that lead to vascular inflammation .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogs in Anticancer Research
Oxadiazole Derivatives (e.g., 1c , 1f , 1g from ):
These compounds share the pyridin-2-amine core but replace the methylene bridge with a 1,3,4-oxadiazole linker. Substituents on the phenyl ring (e.g., 4-chloro, 4-methoxy, 3,4-dimethoxy) influence activity:
- N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g) showed selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, suggesting that methoxy groups enhance selectivity .
- Key Difference : The oxadiazole linker likely improves metabolic stability compared to the methylene bridge in the target compound.
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine (17) (): This analog substitutes the trimethoxyphenyl group with a trifluoromethylbenzyl moiety.
Trimethoxyphenyl-Containing Agrochemicals ()
Compounds with R = 3,4,5-trimethoxyphenyl were tested for herbicidal activity against rape and barnyard grass.
PPARγ Agonists with Trimethoxyphenyl Moieties ()
Podophyllotoxin Derivatives (3a, 3f): These derivatives incorporate a 3,4,5-trimethoxyphenyl group within a dihydrofuranone scaffold. They act as PPARγ partial agonists, reversing insulin resistance in diabetic rats. However, their complex structure contrasts with the simpler pyridin-2-amine backbone of the target compound. The trimethoxy group here enhances binding to PPARγ’s hydrophobic pocket, but cytotoxicity risks (as seen in podophyllotoxin) necessitate structural optimization .
Physicochemical and Pharmacokinetic Properties
Key Findings and Implications
Structural Flexibility : The pyridin-2-amine core tolerates diverse linkers (methylene, oxadiazole) and substituents (methoxy, trifluoromethyl), enabling tailored bioactivity.
Methoxy Groups : 3,4,5-Trimethoxy substitution is associated with selective anticancer and herbicidal effects but may require balancing with metabolic stability.
Unmet Potential: The target compound’s lack of reported activity highlights opportunities for in vitro screening against cancer, diabetes, or agricultural targets.
Biological Activity
N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine, a compound featuring a pyridine core and a trimethoxyphenyl substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure contains a pyridine ring substituted with a methyl group attached to a 3,4,5-trimethoxyphenyl moiety. The presence of methoxy groups is significant as they can influence the compound's lipophilicity and biological interactions.
Antiproliferative Activity
Studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have been tested against human cervical carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells.
Summary of Antiproliferative Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 1.1 - 2.8 | Induction of apoptosis |
| Similar Compound A | L1210 | 2.8 | Tubulin inhibition |
| Similar Compound B | CEM | 2.3 | Tubulin inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is considered.
The primary mechanism through which this compound exerts its antiproliferative effects appears to involve tubulin inhibition . This action leads to disruption in microtubule dynamics crucial for cell division. Molecular docking studies have suggested that this compound binds to the colchicine site on tubulin, similar to other known tubulin inhibitors .
Apoptosis Induction
In addition to inhibiting cell proliferation, this compound has been shown to induce apoptosis in cancer cells. Flow cytometry analyses revealed that treated cells exhibited increased annexin V positivity, indicating early apoptotic events. The percentage of apoptotic cells increased in a dose-dependent manner:
Apoptosis Induction Results
| Treatment Concentration (μM) | % Apoptotic Cells |
|---|---|
| 0.75 | 29.64 |
| 1.00 | 46.68 |
These findings suggest that this compound selectively induces apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells .
Structure–Activity Relationships (SAR)
The presence of trimethoxy groups on the phenyl ring significantly contributes to the compound's biological activity. Modifications in this region can lead to variations in potency and selectivity against different cancer types. For example:
- Electron-donating groups enhance activity by increasing lipophilicity.
- Substituent position on the phenyl ring affects binding affinity and bioavailability.
Case Studies
Several case studies have explored the therapeutic potential of related compounds with similar structures:
- Case Study 1 : A pyrido[2,3-d]pyrimidine derivative demonstrated significant inhibition of dihydrofolate reductase (DHFR), showcasing potential as an anticancer agent through metabolic pathway interference .
- Case Study 2 : Another study reported that compounds with methoxy substitutions exhibited enhanced anti-inflammatory properties alongside antiproliferative effects against various cancer cell lines .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify substituent positions and integration ratios of the trimethoxyphenyl and pyridine groups.
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) or ESI-MS.
- X-ray Crystallography: For definitive structural confirmation, grow single crystals and solve the structure using programs like SHELXL (for refinement) and SHELXS (for phase determination) . Example: The ALK5 inhibitor complex (PDB ID: 2WOT) was resolved at 1.85 Å resolution using similar workflows .
Advanced: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Answer:
- Stepwise Functionalization: Start with 3,4,5-trimethoxybenzyl chloride and pyridin-2-amine. Use nucleophilic substitution under inert atmosphere (e.g., N) with catalysts like KCO.
- Purification: Employ column chromatography (silica gel, gradient elution) or preparative HPLC for high-purity isolates (>95%).
- Reaction Monitoring: Track intermediates via TLC or LC-MS to identify bottlenecks. Adjust solvent polarity (e.g., DMF for solubility) or temperature (e.g., reflux in ethanol) to optimize kinetics .
Advanced: What experimental approaches are used to assess the inhibitory activity of this compound against kinase targets like ALK5?
Answer:
- In Vitro Kinase Assays: Use recombinant ALK5 protein and measure inhibition via ADP-Glo™ or fluorescence polarization assays. Calculate IC values from dose-response curves.
- Molecular Docking: Leverage existing crystal structures (e.g., PDB 2WOT) for docking studies with software like AutoDock Vina. Validate binding poses with mutagenesis (e.g., alanine scanning of active-site residues) .
- Cellular Validation: Test in TGF-β-responsive cell lines (e.g., HEK293T) using luciferase reporters or Western blotting for phosphorylated Smad2/3 .
Advanced: How should researchers address contradictions in reported biological activities of this compound across studies?
Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell type, incubation time, compound concentration) across studies.
- Orthogonal Assays: Confirm activity using multiple methods (e.g., SPR for binding affinity, qPCR for downstream gene expression).
- Control for Metabolites: Test stability in culture media (HPLC) to rule out degradation products. Cross-reference with structurally related TMP derivatives, which may exhibit varying effects depending on substitution patterns .
Basic: What are the key considerations for designing stability studies of this compound under laboratory storage conditions?
Answer:
- Environmental Factors: Test degradation under light (UV-vis exposure), temperature (4°C, -20°C, RT), and humidity (desiccated vs. ambient).
- Analytical Methods: Use stability-indicating HPLC methods with PDA detection to monitor peaks for degradation products.
- Long-Term Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and extrapolate shelf-life using Arrhenius equations .
Advanced: Which strategies are effective for elucidating structure-activity relationships (SAR) of derivatives of this compound?
Answer:
- Analog Synthesis: Modify the trimethoxyphenyl group (e.g., demethylation, halogen substitution) or pyridine ring (e.g., nitrogen position, substituent addition).
- High-Throughput Screening (HTS): Test analogs in kinase panels or phenotypic assays (e.g., anti-proliferation in cancer cell lines).
- Computational Modeling: Develop QSAR models using descriptors like logP, polar surface area, and docking scores. Compare with known inhibitors (e.g., ALK5 inhibitors in ) to identify critical pharmacophores .
Advanced: How can researchers investigate the compound’s potential anti-cancer mechanisms beyond kinase inhibition?
Answer:
- Transcriptomic Profiling: Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Proteomic Analysis: Use SILAC or TMT labeling to quantify changes in protein expression/post-translational modifications.
- In Vivo Models: Test efficacy in xenograft mice, monitoring tumor volume and metastasis. Correlate with biomarker analysis (e.g., Ki-67 for proliferation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
